Seliciclib-d7 Carboxylic Acid
CAS No.:
Cat. No.: VC0212562
Molecular Formula: C19H17D7N6O2
Molecular Weight: 375.476
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17D7N6O2 |
|---|---|
| Molecular Weight | 375.476 |
Introduction
Chemical and Physical Properties
Seliciclib-d7 Carboxylic Acid possesses distinct chemical and physical properties that facilitate its use as an analytical standard. The following table summarizes the key physicochemical characteristics of this compound:
| Property | Value |
|---|---|
| Chemical Name | Seliciclib-d7 Carboxylic Acid |
| CAS Number | 482615-12-3 (unlabelled) |
| Molecular Formula | C₁₉H₁₇D₇N₆O₂ |
| Molecular Weight | 375.476 g/mol |
| Isotopic Labeling | 7 deuterium atoms |
| Physical State | Solid |
| Parent Compound | Seliciclib (R-roscovitine) |
The compound differs structurally from Seliciclib-d7 (which has the molecular formula C₁₉H₁₉D₇N₆O and molecular weight of 361.493 g/mol) by the addition of a carboxylic acid group, representing the major metabolic transformation that Seliciclib undergoes in vivo .
Analytical Applications
Mass Spectrometry Applications
Seliciclib-d7 Carboxylic Acid finds its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and related analytical techniques. The strategic incorporation of seven deuterium atoms creates a mass shift that allows clear differentiation between the analyte (the unlabeled metabolite) and the internal standard while ensuring near-identical chromatographic behavior .
This application is particularly valuable in:
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Pharmacokinetic studies of Seliciclib metabolism
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Bioanalytical method development and validation
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Quantitative analysis of Seliciclib metabolites in biological samples
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Drug metabolism and pharmacokinetic (DMPK) investigations
Benefits in Analytical Chemistry
The use of Seliciclib-d7 Carboxylic Acid as an internal standard offers several significant advantages in analytical chemistry:
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Improved analysis accuracy through compensation for matrix effects
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Enhanced reproducibility of analytical results
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Correction for variations in sample preparation and instrument response
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More reliable quantification in complex biological matrices
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Facilitation of method validation parameters including accuracy, precision, and recovery
Relationship to Seliciclib Metabolism
Pharmacokinetic Considerations
Clinical studies have shown that exposure to Seliciclib and its carboxylate metabolite increases with increasing dose, highlighting the dose-dependent nature of Seliciclib metabolism. This relationship emphasizes the importance of accurate analytical methods for quantifying both the parent drug and its metabolites in biological samples .
Research Findings and Clinical Relevance
Phase I Clinical Trial Results
Phase I evaluation of Seliciclib has yielded important findings relevant to the context of Seliciclib-d7 Carboxylic Acid as an analytical tool. The clinical trial investigated three dosing schedules:
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Schedule A: Seliciclib given twice daily for 5 consecutive days every 3 weeks
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Schedule B: Seliciclib given for 10 consecutive days followed by 2 weeks off
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Schedule C: Seliciclib given for 3 days every 2 weeks
The maximum tolerated dose (MTD) and recommended phase II dose (RD) were determined to be 1250 mg twice daily for 5 days every 3 weeks (Schedule A) and 1600 mg twice daily for 3 days every 2 weeks (Schedule C), respectively .
Pharmacodynamic Biomarkers
Research has identified soluble cytokeratin 18 fragments as potential biomarkers for monitoring Seliciclib-induced cell death in patient blood samples. This finding suggests that Seliciclib induces measurable apoptotic responses at doses above 800 mg/day, providing a potential pharmacodynamic marker for drug activity .
Cellular Mechanisms and Drug Delivery Considerations
Cellular Uptake and Release
Recent research on carboxylic acid delivery into cells highlights challenges relevant to Seliciclib-d7 Carboxylic Acid and similar compounds. Carboxylic acids generally exhibit poor permeability across lipophilic cell membranes at physiological pH due to ionization. This characteristic can affect both analytical considerations and the therapeutic potential of carboxylic acid-containing compounds .
Studies have investigated approaches for improving cellular delivery of carboxylic acids, including esterification to enhance lipophilicity. Once inside the cell, rapid release of the carboxylic acid is essential for maintaining spatiotemporal control, which can benefit both therapeutic and diagnostic applications .
Intracellular Release Mechanisms
Innovative approaches for intracellular carboxylic acid release include the use of functional groups like 2-hydroxyethyl-dithio-benzyl ester, which undergoes selective and rapid cleavage of the disulfide bond by thioredoxin (Trx). This triggers self-immolation of the thio-benzyl ester, releasing the carboxylic acid intracellularly .
Such mechanisms may be relevant to the development of prodrug forms of compounds like Seliciclib, potentially enhancing their cellular uptake and activity. These considerations are important for both therapeutic development and analytical method design when working with carboxylic acid-containing compounds .
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